molecular formula C14H10ClIO B1359411 2-(4-Chlorophenyl)-4'-iodoacetophenone CAS No. 898784-08-2

2-(4-Chlorophenyl)-4'-iodoacetophenone

Cat. No.: B1359411
CAS No.: 898784-08-2
M. Wt: 356.58 g/mol
InChI Key: VHSYBPGJDUDBQR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and an iodoacetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4’-iodoacetophenone typically involves the iodination of 2-(4-Chlorophenyl)acetophenone. One common method is the Sandmeyer reaction, where the diazonium salt of 2-(4-Chlorophenyl)acetophenone is treated with potassium iodide to introduce the iodine atom. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-4’-iodoacetophenone may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction parameters such as temperature and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, cyano, or thiol derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids or esters.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

2-(4-Chlorophenyl)-4’-iodoacetophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4’-iodoacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorophenyl and iodo groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4’-iodoacetophenone
  • 2-(4-Fluorophenyl)-4’-iodoacetophenone
  • 2-(4-Methylphenyl)-4’-iodoacetophenone

Uniqueness

2-(4-Chlorophenyl)-4’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSYBPGJDUDBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642305
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-08-2
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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